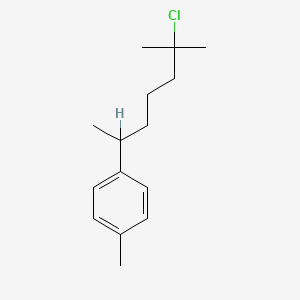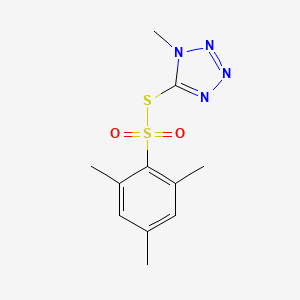
1-(2,3-Anhydro-5-O-trityl-beta-D-lyxofuranosyl)thymine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-Anhydro-5-O-trityl-beta-D-lyxofuranosyl)thymine is a synthetic nucleoside analogue This compound is notable for its unique structure, which includes a trityl-protected lyxofuranosyl moiety and a thymine base
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Anhydro-5-O-trityl-beta-D-lyxofuranosyl)thymine typically involves multiple steps:
Starting Material: The process begins with the preparation of 5-O-trityl-2,3-anhydro-beta-D-lyxofuranose.
Glycosylation: This intermediate is then glycosylated with thymine under acidic conditions to form the desired nucleoside.
Protection and Deprotection: The trityl group serves as a protecting group during the synthesis to prevent unwanted reactions at the hydroxyl groups.
Industrial Production Methods
While the compound is primarily synthesized in research laboratories, industrial production would follow similar steps but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using automated synthesis equipment, and ensuring compliance with safety and environmental regulations.
化学反应分析
Types of Reactions
1-(2,3-Anhydro-5-O-trityl-beta-D-lyxofuranosyl)thymine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups at specific positions.
Reduction: Reduction reactions can be used to modify the nucleoside’s structure.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce halogen atoms at specific positions on the nucleoside.
科学研究应用
1-(2,3-Anhydro-5-O-trityl-beta-D-lyxofuranosyl)thymine has several applications in scientific research:
Chemistry: It is used to study the reactivity and stability of nucleoside analogues.
Biology: Researchers use it to investigate the interactions between nucleosides and enzymes involved in DNA replication and repair.
Medicine: The compound serves as a model for developing antiviral and anticancer drugs.
Industry: It can be used in the synthesis of more complex nucleoside analogues for pharmaceutical applications.
作用机制
The mechanism by which 1-(2,3-Anhydro-5-O-trityl-beta-D-lyxofuranosyl)thymine exerts its effects involves its incorporation into nucleic acids. Once incorporated, it can disrupt normal DNA and RNA functions, leading to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include DNA polymerases and reverse transcriptases, which are essential for nucleic acid synthesis .
相似化合物的比较
Similar Compounds
- 1-(2,3-Anhydro-5-O-trityl-beta-D-arabinofuranosyl)thymine
- 1-(2,3-Anhydro-5-O-trityl-beta-D-ribofuranosyl)thymine
Uniqueness
1-(2,3-Anhydro-5-O-trityl-beta-D-lyxofuranosyl)thymine is unique due to its lyxofuranosyl moiety, which differs from the more common ribofuranosyl and arabinofuranosyl analogues. This structural difference can lead to variations in biological activity and stability, making it a valuable compound for comparative studies in nucleoside chemistry .
属性
CAS 编号 |
115913-84-3 |
|---|---|
分子式 |
C29H26N2O5 |
分子量 |
482.5 g/mol |
IUPAC 名称 |
5-methyl-1-[(2R,4R)-4-(trityloxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C29H26N2O5/c1-19-17-31(28(33)30-26(19)32)27-25-24(36-25)23(35-27)18-34-29(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-17,23-25,27H,18H2,1H3,(H,30,32,33)/t23-,24?,25?,27-/m1/s1 |
InChI 键 |
QMSRJJMIGNGSTE-VRMZIKQFSA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C3C(O3)[C@H](O2)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2C3C(O3)C(O2)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


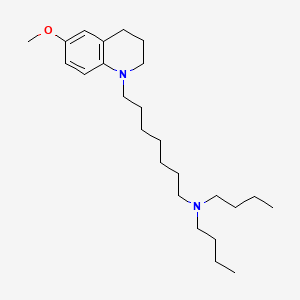
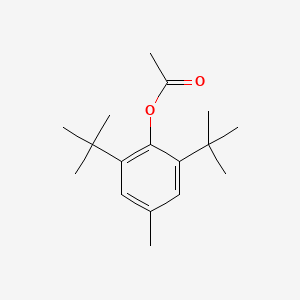
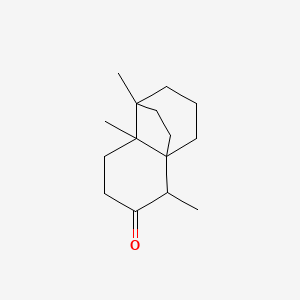

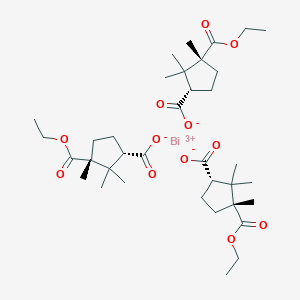
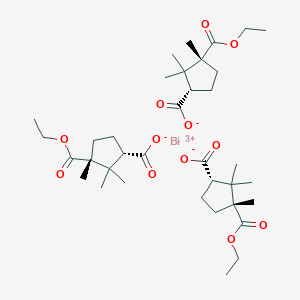

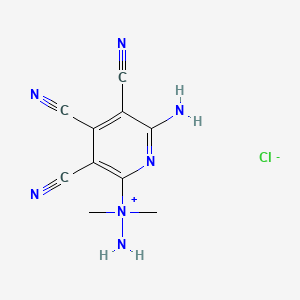

![9-methyl-2-methylsulfonyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12803592.png)
